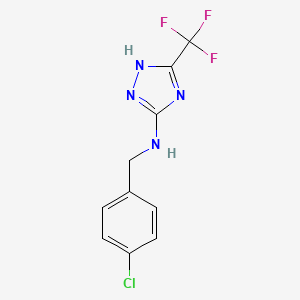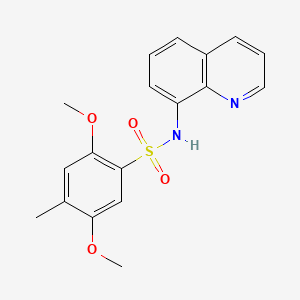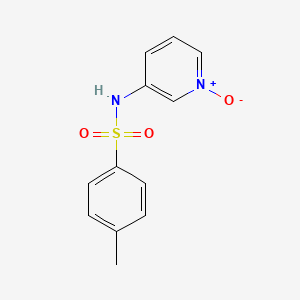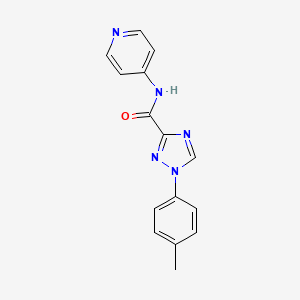![molecular formula C19H14N4O2S B13371013 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371013.png)
3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines multiple functional groups, including benzofuran, ethoxyphenyl, triazole, and thiadiazole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3-ethoxybenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using thionyl chloride and triethylamine to yield the desired triazolo[3,4-b][1,3,4]thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and ethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR).
Pathways Involved: It induces apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, Bax) and downregulating anti-apoptotic genes (e.g., Bcl2).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-(4-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[4,3-b][1,3,4]thiadiazole
Uniqueness
3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ethoxyphenyl moiety enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Eigenschaften
Molekularformel |
C19H14N4O2S |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
3-(1-benzofuran-2-yl)-6-(3-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H14N4O2S/c1-2-24-14-8-5-7-13(10-14)18-22-23-17(20-21-19(23)26-18)16-11-12-6-3-4-9-15(12)25-16/h3-11H,2H2,1H3 |
InChI-Schlüssel |
FRMMQMVPEVTWAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-3-phenyl-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13370931.png)
![N-benzyl-N-methyl-N-[3-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propyl]amine](/img/structure/B13370939.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-[(2-methoxyphenoxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13370947.png)
![3-(1-Benzofuran-2-yl)-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370954.png)
![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370968.png)

![3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13370970.png)
![N-[1-(1H-1,2,3-benzotriazol-1-yl)-2-(4-morpholinyl)-2-phenylethylidene]-2,6-dimethylaniline](/img/structure/B13370976.png)

![6-methyl-6H-benzo[g]indolo[2,3-b]quinoxaline](/img/structure/B13370990.png)


![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13371010.png)
![2-(4-methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B13371017.png)
